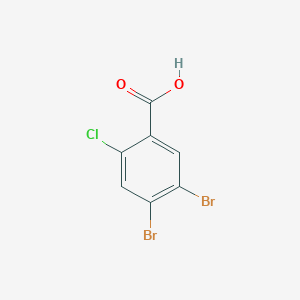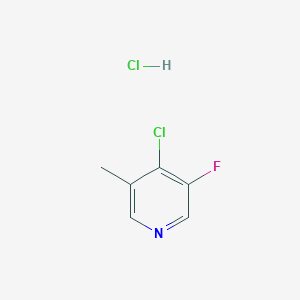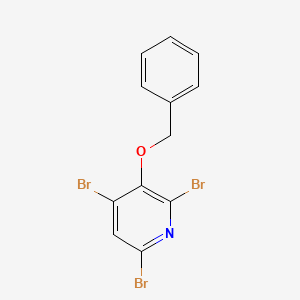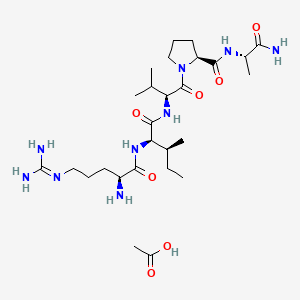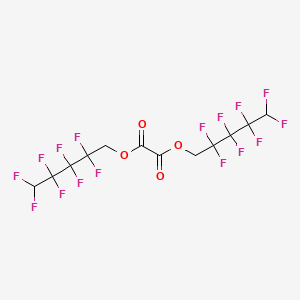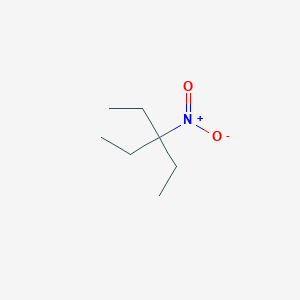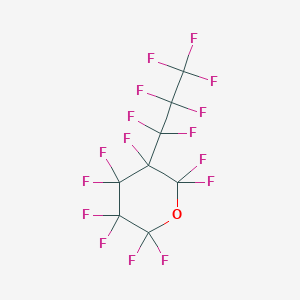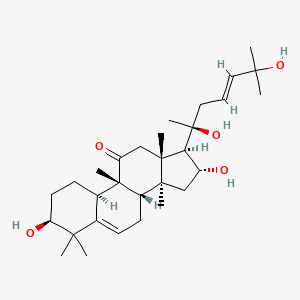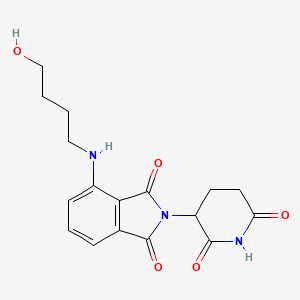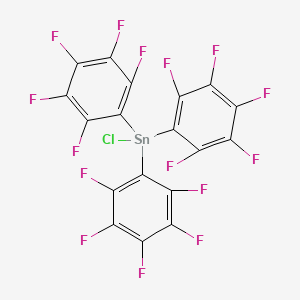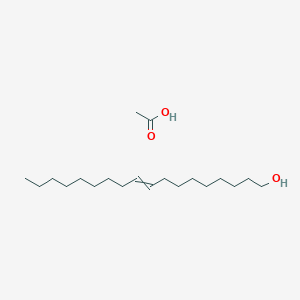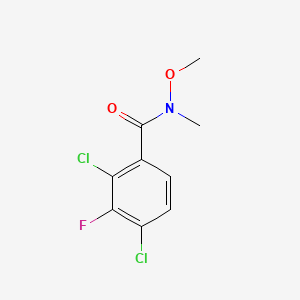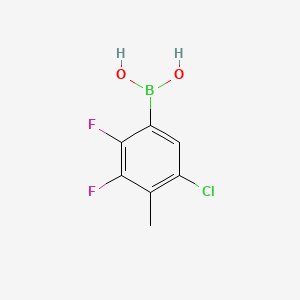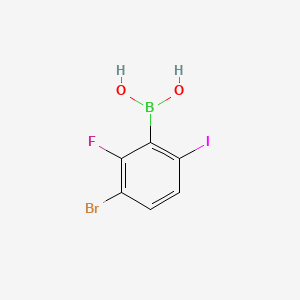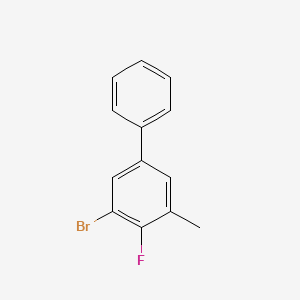
3-Bromo-4-fluoro-5-methyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C13H10BrF It is a derivative of biphenyl, where the biphenyl core is substituted with bromine, fluorine, and methyl groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl is used as a building block in organic synthesis. It is valuable in the development of new materials, such as liquid crystals and polymers .
Biology: In biological research, this compound can be used as a probe to study the interactions of halogenated biphenyls with biological molecules. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, halogenated biphenyls are being investigated for their anti-inflammatory and anticancer properties.
Industry: In the industrial sector, 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl is used in the manufacture of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups. The bromine and fluorine atoms can participate in halogen bonding, which affects the compound’s interactions with other molecules.
In biological systems, the compound may interact with enzymes or receptors through halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 4-Bromo-4’-fluoro-1,1’-biphenyl
- 3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl
- 4-Fluoro-4’-methyl-1,1’-biphenyl
Comparison: Compared to similar compounds, 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl has a unique substitution pattern that influences its chemical reactivity and physical properties. The presence of both bromine and fluorine atoms enhances its potential for halogen bonding, making it a valuable compound for studying halogen interactions. Additionally, the methyl group provides steric hindrance, which can affect the compound’s reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C13H10BrF |
|---|---|
Molecular Weight |
265.12 g/mol |
IUPAC Name |
1-bromo-2-fluoro-3-methyl-5-phenylbenzene |
InChI |
InChI=1S/C13H10BrF/c1-9-7-11(8-12(14)13(9)15)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
HVXZKFBBJZWNNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


